molecular formula C26H26FN7O2 B593773 Avitinib CAS No. 1557267-42-1

Avitinib

Cat. No. B593773
CAS RN: 1557267-42-1
M. Wt: 487.539
InChI Key: UOFYSRZSLXWIQB-UHFFFAOYSA-N
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Description

Avitinib, also known as AC0010, is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor with potential antineoplastic activity . It covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant . This prevents signaling mediated by mutant forms of EGFR, which may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells .

Scientific Research Applications

  • Effects on Cytochrome CYP450 Enzymes : Avitinib has been found to have inhibitory effects on cytochrome CYP450 enzymes, impacting the metabolic activity of these enzymes both in vitro and in vivo. This suggests that caution is needed when this compound is taken simultaneously with drugs metabolized by CYP450 enzymes (Shi et al., 2021).

  • Phase 1 Clinical Trials in the US and China : this compound has been approved for clinical trials in both the United States and China, focusing on its potential to target mutated EGFR and overcome T790M-induced resistance in lung cancer patients (Xu, 2015).

  • Interaction with Other Cancer Therapies : Research has been conducted to understand the interaction of this compound with other cancer therapies, like osimertinib, another FDA-approved third-generation EGFR tyrosine kinase inhibitor. This study investigated the pharmacokinetics of this interaction both in vitro and in vivo (Wu et al., 2020).

  • Blood-Brain Barrier Penetration : A study focused on this compound's ability to penetrate the blood-brain barrier and its efficacy in controlling intra/extra-cranial disease in NSCLC patients with the T790M mutation. This aspect is crucial for treating brain metastases in lung cancer (Wang et al., 2018).

  • Metabolic Pathways Characterization : The reactive intermediates and bioactivation pathways of this compound have been characterized, providing insights into its metabolism and potential toxicity (Attwa et al., 2019).

  • Quantification in Human Cerebrospinal Fluid : A study developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying this compound and its metabolites in human cerebrospinal fluid. This research is significant for understanding this compound's penetration rate through the blood-brain barrier in NSCLC patients (Wang et al., 2017).

Mechanism of Action

Target of Action

Avitinib, also known as AC0010 or AVB, is a novel oral and potent third-generation tyrosine kinase inhibitor . It primarily targets the Epidermal Growth Factor Receptor (EGFR) that harbors the T790 mutation . EGFR is a cell surface protein that binds to its specific ligands, leading to autophosphorylation and activation of the receptor . This activation triggers a series of downstream signaling pathways that regulate cell proliferation, survival, and differentiation . In addition, this compound also acts as a novel Bruton’s tyrosine kinase (BTK) inhibitor, which inhibits the phosphorylation of BTK and the PI3K/Akt signaling pathway .

Mode of Action

This compound selectively and irreversibly inhibits the EGFR T790M mutation . This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . By inhibiting the EGFR T790M mutation, this compound can effectively suppress the growth of non-small cell lung cancer (NSCLC) cells that harbor this mutation .

Biochemical Pathways

This compound primarily affects the TGF-β1/Smad3 signaling pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and extracellular matrix production . The activation of the TGF-β1/Smad3 pathway leads to the overactivation of lung fibroblasts and the excessive production of the extracellular matrix, contributing to the progression of pulmonary fibrosis . By inhibiting this pathway, this compound can alleviate pulmonary fibrosis .

Pharmacokinetics

The pharmacokinetic details of this compound are limited. It is known that this compound is metabolized by the liver after oral administration through cytochrome (cyp) enzymes cyp2c19, cyp3a4, and cyp1a2 . The impact of these ADME properties on this compound’s bioavailability is yet to be fully understood.

Result of Action

This compound has been shown to significantly alleviate bleomycin-induced pulmonary fibrosis in mice . It achieves this by inhibiting myofibroblast activation, migration, and extracellular matrix production, primarily by inhibiting the TGF-β1/Smad3 signaling pathways . Additionally, this compound has been found to improve alveolar epithelial cell injury in A549 cells .

Action Environment

It is known that various triggers such as allergens, chemicals, radiation, and environmental particles can influence the etiology of pulmonary fibrosis Therefore, these factors might also affect the action and efficacy of this compound

Safety and Hazards

Avitinib is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Avitinib has shown promise in treating non-small cell lung cancer (NSCLC) and its role in pulmonary fibrosis is being investigated . Further studies are needed to determine whether this compound affects other signaling pathways related to pulmonary fibrosis .

Biochemical Analysis

Biochemical Properties

Avitinib has shown to irreversibly bind to the Epidermal Growth Factor Receptor (EGFR) by forming a covalent bond with Cys 797 in the ATP-binding pocket . It selectively inhibits EGFR L858R, EGFR T790M, and wild-type EGFR with IC50 values of 0.18 nM, 0.18 nM, and 7.68 nM respectively . Additionally, this compound is also a Bruton’s tyrosine kinase (BTK) inhibitor that induces apoptosis and inhibits phosphorylation of BTK .

Cellular Effects

In vitro and in vivo studies have shown that this compound significantly alleviates bleomycin-induced pulmonary fibrosis in mice . It inhibits myofibroblast activation, migration, and extracellular matrix (ECM) production in NIH-3T3 cells, mainly by inhibiting the TGF-β1/Smad3 signaling pathways . This compound also improves alveolar epithelial cell injury in A549 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to EGFR, forming a covalent bond with Cys 797 in the ATP-binding pocket . This binding interaction inhibits the activation of EGFR, thereby inhibiting downstream signaling pathways . This compound also inhibits BTK, inducing apoptosis and inhibiting BTK phosphorylation .

Dosage Effects in Animal Models

In vivo experiments have verified that this compound significantly alleviates bleomycin-induced pulmonary fibrosis in mice .

Metabolic Pathways

This compound is involved in the EGFR signaling pathway . It inhibits EGFR, thereby affecting downstream signaling pathways

properties

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1557267-42-1
Record name Abivertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abivertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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